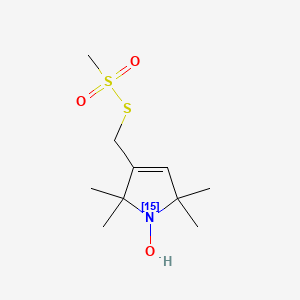
(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N is a thiol-reactive spin label compound. It is used extensively in biochemical and biophysical research to probe the conformation and dynamics of thiolated proteins. The compound is characterized by its paramagnetic nitroxide group, which makes it useful for electron paramagnetic resonance (EPR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N involves several steps:
Formation of the Pyrroline Ring: The initial step involves the formation of the pyrroline ring through a cyclization reaction.
Introduction of the Nitroxide Group: The nitroxide group is introduced via oxidation of the corresponding hydroxylamine.
Attachment of the Methanethiosulfonate Group: The final step involves the attachment of the methanethiosulfonate group to the pyrroline ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes:
Temperature Control: Maintaining an optimal temperature to facilitate the cyclization and oxidation reactions.
Purification: Using techniques such as column chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N undergoes several types of chemical reactions:
Oxidation: The nitroxide group can be oxidized to form oxoammonium cations.
Reduction: The nitroxide group can be reduced to form hydroxylamines.
Substitution: The methanethiosulfonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are used.
Substitution: Nucleophiles such as thiols and amines are commonly used in substitution reactions.
Major Products
Oxidation: Oxoammonium cations.
Reduction: Hydroxylamines.
Substitution: Thiolated or aminated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N is widely used in various fields of scientific research:
Chemistry: Used as a spin label in EPR spectroscopy to study the structure and dynamics of molecules.
Biology: Employed to investigate the conformational changes in proteins and nucleic acids.
Medicine: Utilized in the study of protein-protein interactions and the development of therapeutic agents.
Industry: Applied in the development of new materials and the study of catalytic processes.
Wirkmechanismus
The compound exerts its effects through the formation of a covalent bond with thiol groups in proteins. This covalent attachment allows the nitroxide group to act as a spin label, which can be detected using EPR spectroscopy. The molecular targets include cysteine residues in proteins, and the pathways involved are related to the conformational changes and dynamics of the labeled proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate: The non-isotopically labeled version of the compound.
(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-d15: A deuterium-labeled version of the compound.
Eigenschaften
Molekularformel |
C10H19NO3S2 |
|---|---|
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrole |
InChI |
InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i11+1 |
InChI-Schlüssel |
MXZPGYFBZHBAQM-KHWBWMQUSA-N |
Isomerische SMILES |
CC1(C=C(C([15N]1O)(C)C)CSS(=O)(=O)C)C |
Kanonische SMILES |
CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443169.png)

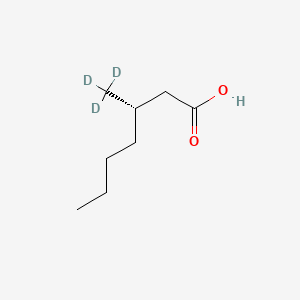
![(1S,2R,6S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid](/img/structure/B13443180.png)
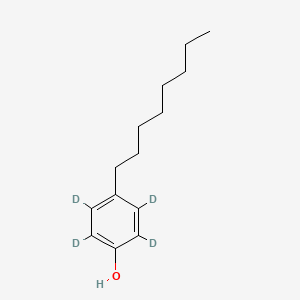
![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13443203.png)
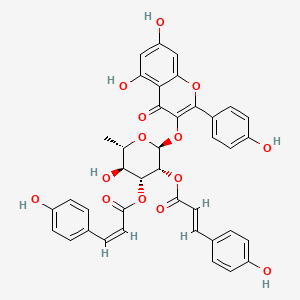
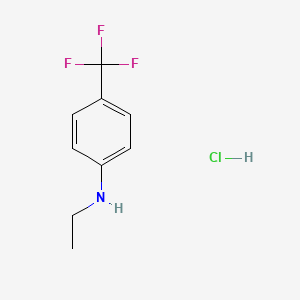
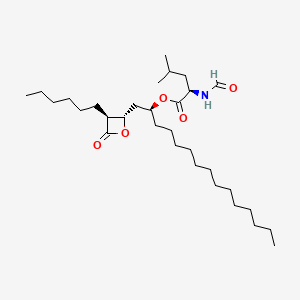
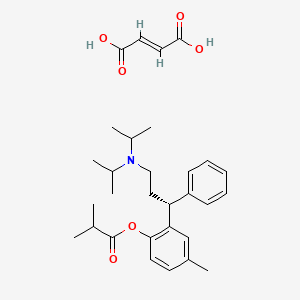
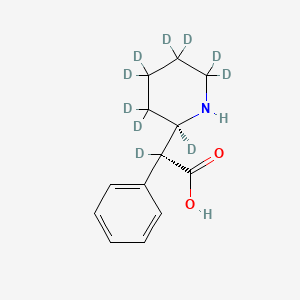
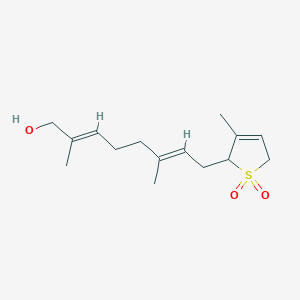
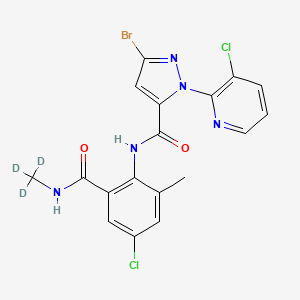
![(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol](/img/structure/B13443246.png)
